molecular formula C23H20BrClN2O3 B5103056 METHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(2-CHLOROPHENYL)METHYL]AMINO}ACETATE

METHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(2-CHLOROPHENYL)METHYL]AMINO}ACETATE

Cat. No.: B5103056
M. Wt: 487.8 g/mol
InChI Key: BIWIBLSGNJQCGW-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-benzamido-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2-benzamido-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include bromine, chlorophenyl derivatives, and benzamido compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-benzamido-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, acids, bases, and various organic solvents. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(2-benzamido-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals, among other applications.

Mechanism of Action

The mechanism of action of methyl 2-{[(2-benzamido-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-{[(2-benzamido-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetate include:

  • Methyl 2-(2-bromophenyl)acetate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 2-(2-chlorophenyl)acetate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[[(2-benzamido-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(17-9-5-6-10-19(17)25)18-13-16(24)11-12-20(18)27-23(29)15-7-3-2-4-8-15/h2-13,22,26H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWIBLSGNJQCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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